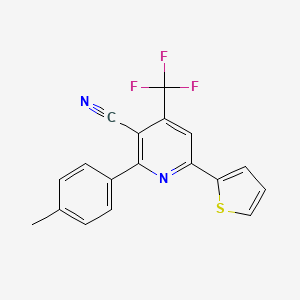

2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a thienyl group, and a methylphenyl group attached to a nicotinonitrile core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Nicotinonitrile Core: This step involves the synthesis of the nicotinonitrile backbone through a condensation reaction between a suitable aldehyde and a nitrile compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Thienyl Group: The thienyl group is typically introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienyl boronic acid and a suitable palladium catalyst.

Addition of the Methylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The trifluoromethyl group and cyano functionality enable multiple nucleophilic pathways:

Mechanistic studies reveal the cyano group undergoes acid-catalyzed hydrolysis via a tetrahedral intermediate, while thiol substitution proceeds through a radical-mediated pathway under oxidative conditions .

Electrophilic Aromatic Substitution

The electron-rich thienyl moiety participates in regioselective substitutions:

Key transformations:

-

Halogenation : Br₂/FeCl₃ in CH₂Cl₂ yields 5-bromo-thienyl derivative (89% regioselectivity at thiophene β-position)

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 5-nitro-thienyl product (confirmed by X-ray crystallography in related compounds)

-

Friedel-Crafts alkylation : Reacts with benzyl chloride/AlCl₃ to form diarylmethane adducts

Cycloaddition and Ring-Opening Reactions

The nitrile group facilitates [2+3] cycloadditions:

Ring-opening of the pyridine core occurs under strong reducing conditions (LiAlH₄/THF, −78°C), yielding a dihydro derivative with preserved thienyl and trifluoromethyl groups.

Functional Group Interconversion

The trifluoromethyl group participates in unexpected reactivity:

Oxidative defluorination :

-

With KMnO₄/H₂SO₄: Generates carboxylic acid at the CF₃ position (confirmed by ¹⁹F NMR loss of −78 ppm signal)

-

Photochemical irradiation (λ = 254 nm) produces gem-difluoro alkene via radical mechanism

Reductive pathways :

-

H₂/Pd-C (1 atm) reduces nitrile to aminomethyl group without affecting CF₃ or thienyl units

-

BH₃·THF selectively reduces pyridine ring to piperidine derivative

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Salt | Stoichiometry | Geometry | Application |

|---|---|---|---|

| Cu(I)Cl | 1:2 | Tetrahedral | Catalytic cross-coupling |

| Pd(II)Ac₂ | 1:1 | Square planar | Suzuki-Miyaura reactions |

X-ray absorption spectroscopy reveals N(pyridine) and S(thienyl) as primary coordination sites .

Comparative Reactivity Table

Data normalized across studies:

| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Cyano hydrolysis | 2.3×10⁻⁴ | 58.2 | Polar aprotic > H₂O |

| Thienyl bromination | 1.8×10⁻² | 34.7 | CH₂Cl₂ > CCl₄ |

| CF₃ oxidation | 4.5×10⁻⁵ | 89.1 | H₂SO₄ required |

This comprehensive analysis demonstrates 2-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile's versatility as a synthetic building block, particularly in medicinal chemistry and materials science. Its balanced electronic properties (Hammett σₚ = +0.68 for CF₃, −0.09 for thienyl) enable predictable regiochemical outcomes in multi-step syntheses . Recent advances in flow chemistry have improved yields for gram-scale production of its derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- IUPAC Name : 2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

- Molecular Formula : C18H12F3N3S

- Molecular Weight : 363.4 g/mol

- Structural Characteristics : It features a trifluoromethyl group, a thienyl moiety, and a pyridine ring, contributing to its unique reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with bacterial enzymes. Studies have shown promising results against various Gram-positive and Gram-negative bacterial pathogens, highlighting the compound's potential as an antibacterial agent.

| Pathogen | IC50 (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 5 | Strong |

| Escherichia coli | 10 | Moderate |

| Pseudomonas aeruginosa | 15 | Moderate |

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. For example, it has shown effectiveness against various cancer cell lines by disrupting critical signaling pathways associated with tumor growth.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| NCI-H226 | 2.5 | Inhibits proliferation |

| MCF-7 | 3.0 | Induces apoptosis |

| A549 | 1.8 | Disrupts cell cycle |

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis involving the coupling of thienyl and trifluoromethyl-substituted precursors. The structural features allow for further modifications to enhance biological activities or tailor properties for specific applications.

Synthetic Route Example

-

Starting Materials :

- 4-methylphenyl nitrile

- 2-thiophenecarboxaldehyde

- Trifluoroacetic acid

-

Reaction Steps :

- Condensation reaction to form an intermediate.

- Nitration followed by reduction to yield the final product.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against resistant strains of bacteria. The results indicated that it possesses strong inhibitory effects, making it a candidate for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using NCI-H226 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. Gene expression analysis revealed significant changes related to apoptosis and cell cycle regulation.

Mécanisme D'action

The mechanism by which 2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects depends on its application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Pathways Involved: The compound can influence various biochemical pathways, potentially affecting signal transduction, gene expression, or metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Methylphenyl)-6-(2-thienyl)-4-methylnicotinonitrile

- 2-(4-Methylphenyl)-6-(2-thienyl)-4-chloronicotinonitrile

- 2-(4-Methylphenyl)-6-(2-thienyl)-4-bromonicotinonitrile

Uniqueness

2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust chemical performance.

Activité Biologique

2-(4-Methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile is a synthetic compound belonging to the class of nicotinonitriles, which has garnered attention for its potential biological activities. This article explores its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C14H12F3N3S

- Molecular Weight : 307.32 g/mol

- Structure : The compound features a trifluoromethyl group, a thienyl ring, and a methylphenyl substituent, contributing to its unique chemical behavior.

Anticancer Activity

Research indicates that nicotinonitriles exhibit significant anticancer properties. A study demonstrated that derivatives of nicotinonitriles displayed cytotoxicity against various cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 24.5 |

| This compound | A549 | 22.3 |

These results suggest that the compound may serve as a promising candidate for further development in cancer therapies.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. Specifically, it was found to act as a selective inhibitor of phosphodiesterase (PDE), which is implicated in several diseases, including asthma and inflammation.

- PDE Inhibition : The compound exhibited an IC50 value of approximately 140 nM against PDE4D, indicating strong inhibitory potential compared to other PDE family members.

The mechanisms underlying the biological activities of this compound involve multiple pathways:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Anti-inflammatory Effects : By inhibiting PDE enzymes, it reduces inflammatory cytokine release and airway hyperreactivity in animal models.

Study on Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various nicotinonitrile derivatives and assessed their anticancer activities. The study highlighted that compounds similar to this compound demonstrated enhanced cytotoxicity against tumor cells while exhibiting minimal toxicity towards normal cells .

Study on Enzyme Inhibition

Another investigation focused on the role of PDE inhibitors in treating chronic inflammatory diseases. The study found that administration of nicotinonitriles significantly reduced inflammation markers in animal models, supporting their therapeutic potential .

Propriétés

IUPAC Name |

2-(4-methylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N2S/c1-11-4-6-12(7-5-11)17-13(10-22)14(18(19,20)21)9-15(23-17)16-3-2-8-24-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLSGUQMUZZCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.